4-Chloro-5-iodo-2-methoxybenzoic acid

Vue d'ensemble

Description

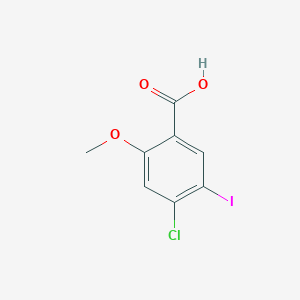

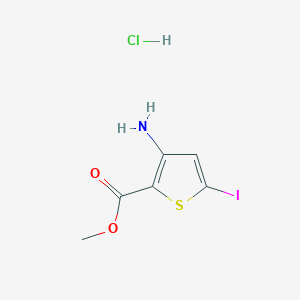

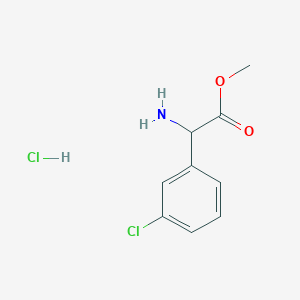

“4-Chloro-5-iodo-2-methoxybenzoic acid” is a chemical compound with the molecular formula C8H6ClIO3 . It is a derivative of benzoic acid, which has been substituted with chlorine, iodine, and a methoxy group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom, an iodine atom, and a methoxy group . The exact positions of these substituents can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 312.49 . Other properties such as boiling point, solubility, and lipophilicity are also provided .Applications De Recherche Scientifique

Spectroscopic and Structural Analysis

4-Chloro-5-iodo-2-methoxybenzoic acid (4A5Cl2MBA) has been studied using spectroscopic techniques like FTIR, FT-Raman, UV, and NMR. These studies help in understanding the fundamental modes, structural characteristics, and electronic properties of the molecule. Such analysis is crucial for material science and chemical research (Poiyamozhi et al., 2012).

Chemical Synthesis and Reactions

Research has been conducted on the use of 3-iodo-4-methoxybenzoic acid methylester in Suzuki cross-coupling reactions to produce biaryls. This demonstrates the compound's role in facilitating complex chemical reactions, which are integral to organic synthesis and pharmaceutical development (Chaumeil et al., 2000).

Antimicrobial Applications

Compounds containing the 5-chloro-2-methoxy benzohydrazide moiety, derived from 5-chloro-2-methoxybenzoate, have shown significant antibacterial and antifungal activities. This highlights its potential application in developing new antimicrobial agents (Prasanna Kumar et al., 2013).

Molecular Complex Formation

Studies on the formation of molecular complexes with metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) using 4-chloro-2-methoxybenzoic acid anion have been conducted. Such research is essential in the field of coordination chemistry and for applications in catalysis and material sciences (Ferenc et al., 2006).

Molluscicidal Agents

Research into the synthesis of derivatives like 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, which is a 5-chlorosalicylic acid derivative incorporating morpholine moiety, indicates its potential as a molluscicidal agent. This could have implications in pest control and environmental management (Duan et al., 2014).

Aromatic Nucleophilic Substitution Studies

The compound has been used in studies of aromatic nucleophilic substitution, which is fundamental in understanding chemical reactivity and mechanism in organic chemistry (HasegawaYoshinori, 1983).

Pharmaceutical Metabolite Analysis

This compound derivatives have been synthesized and identified as metabolites in drugs like metoclopramide, aiding in understanding drug metabolism and pharmacokinetics (Maurich et al., 1994).

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that halogenated benzoic acids can participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions .

Biochemical Pathways

Similar compounds have been shown to influence pathways involving halogenated aromatic compounds .

Pharmacokinetics

The presence of halogens and a methoxy group in the molecule could potentially influence its solubility, absorption, and metabolic stability .

Result of Action

Similar compounds have been shown to influence cellular processes through their interactions with various enzymes and receptors .

Safety and Hazards

“4-Chloro-5-iodo-2-methoxybenzoic acid” is classified as hazardous, with warnings for skin and eye irritation, and specific target organ toxicity . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Analyse Biochimique

Biochemical Properties

4-Chloro-5-iodo-2-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to form complexes with metal ions such as manganese, cobalt, nickel, copper, and zinc . These interactions can influence the activity of metalloenzymes and other metalloproteins, thereby affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proteolysis of proteins and endogenous peptides, which may help prevent cancer . This compound’s influence on cell function includes modulation of cell signaling pathways and alterations in gene expression, which can lead to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, leading to changes in gene expression and cellular function. For instance, it has been found to inhibit the proteolysis of proteins, which can affect protein turnover and cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting cancer cell growth. At higher doses, it can cause toxic or adverse effects . Understanding the threshold effects and optimal dosage is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studying these processes can provide insights into its bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic targets.

Propriétés

IUPAC Name |

4-chloro-5-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXULZZPLSJNDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1431902.png)

![Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431904.png)

![2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431910.png)

![4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431913.png)

![methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431914.png)